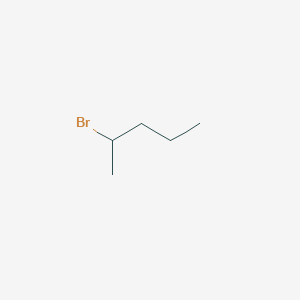

2-Bromopentane

概要

説明

2-Bromopentane is an organic compound classified as a bromoalkane. It is a colorless liquid with the chemical formula C5H11Br and a molar mass of 151.04 g/mol . This compound is chiral, meaning it can exist as two enantiomers: ®-2-bromopentane and (S)-2-bromopentane . It is commonly used in organic synthesis and serves as an intermediate in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromopentane can be synthesized through the reaction of hydrobromic acid with secondary amyl alcohol (methyl n-propyl carbinol) . The reaction typically involves heating the alcohol with hydrobromic acid, resulting in the substitution of the hydroxyl group with a bromine atom.

Industrial Production Methods: In industrial settings, this compound is often produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of n-butyl ether as a solvent allows for the efficient separation of the product by distillation .

化学反応の分析

Types of Reactions: 2-Bromopentane undergoes several types of chemical reactions, including:

Nucleophilic Substitution (SN2): In this reaction, a nucleophile attacks the carbon atom bonded to the bromine, resulting in the substitution of the bromine with the nucleophile.

Elimination (E2): When treated with a strong base like potassium hydroxide (KOH) in ethanol, this compound undergoes dehydrohalogenation to form an alkene.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)

Elimination: Potassium hydroxide (KOH) in ethanol

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, and ethers.

Elimination: The major product is an alkene, such as pent-2-ene.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula: CHBr

- Molar Mass: 151.04 g/mol

- Physical State: Colorless to yellow liquid with a strong odor

- Boiling Point: 90 °C

- Density: 1.223 g/mL at 25 °C

- Chirality: 2-Bromopentane is chiral, existing as two enantiomers, (R)-2-bromopentane and (S)-2-bromopentane.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution and elimination reactions makes it valuable for producing alcohols, alkenes, and other functional groups.

Reaction Types:

- Nucleophilic Substitution (SN2): Involves the replacement of the bromine atom with a nucleophile.

- Elimination (E2): Under strong basic conditions, it can form alkenes such as pent-2-ene.

| Reaction Type | Conditions | Major Products |

|---|---|---|

| SN2 | NaOH, KCN | Alcohols, Nitriles |

| E2 | KOH in ethanol | Pent-2-ene |

Catalysis

The compound is also employed in catalysis, particularly in selective C–H alkylation reactions using ruthenium catalysts. This application is significant in synthesizing complex organic molecules with high selectivity.

Case Study: Selective C–H Alkylation

In a study published in Chemical Communications, researchers demonstrated that this compound could effectively serve as an alkylating agent for C–H activation under mild conditions, leading to high yields of desired products .

Material Science

In material science, this compound acts as a building block for synthesizing advanced materials. Its reactivity allows for the modification of polymer structures and the development of functional materials.

Example Applications:

- Synthesis of polymers with specific properties.

- Development of composite materials for industrial applications.

Pharmaceutical Manufacturing

This compound is utilized as an intermediate in pharmaceutical synthesis. Its unique structure allows it to be incorporated into various drug molecules.

Example:

A study highlighted its role in synthesizing compounds that exhibit antimicrobial properties . The compound's chiral nature enhances its utility in creating enantiomerically pure pharmaceuticals.

Environmental and Health Considerations

While this compound has valuable applications, it also poses health risks. It is irritating to skin and respiratory systems and may cause liver damage upon ingestion . Proper safety protocols should be followed when handling this compound.

作用機序

The mechanism of action of 2-bromopentane in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of a bromide ion . In elimination reactions, the base abstracts a proton from a carbon atom adjacent to the carbon-bromine bond, resulting in the formation of a double bond and the release of a bromide ion .

類似化合物との比較

1-Bromopentane: A primary bromoalkane with the bromine atom attached to the first carbon.

3-Bromopentane: A bromoalkane with the bromine atom attached to the third carbon.

2-Bromo-2-methylbutane: A branched bromoalkane with the bromine atom attached to the second carbon of a butane chain.

Uniqueness: 2-Bromopentane is unique due to its chiral nature, allowing it to exist as two enantiomers. This property makes it valuable in stereoselective synthesis and chiral resolution studies .

生物活性

2-Bromopentane is an organic compound with the formula CHBr, classified as a haloalkane. Its biological activity has been explored in various contexts, including its role in organic synthesis, potential antimicrobial properties, and interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is synthesized from pentane through bromination reactions. The compound can undergo various reactions, including nucleophilic substitution and elimination reactions, which are critical in organic chemistry. The E2 mechanism is often favored due to steric hindrance, leading to the formation of alkenes such as trans-pent-2-ene .

Cytotoxicity and Cell Interaction

The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies indicate that halogenated compounds can induce apoptosis in cancer cells, although detailed studies specifically on this compound are sparse. The mechanism of action may involve disruption of cellular membranes or interference with metabolic pathways due to its lipophilic nature .

Case Studies

- Kinetic Resolution : A study demonstrated the kinetic resolution of this compound catalyzed by DbjA enzyme in a specific solvent system (ethaline). This process highlighted the compound's utility in asymmetric synthesis, which is significant for producing enantiomerically pure compounds for pharmaceutical applications .

- Antioxidant Activity : Although not directly studied for this compound, related compounds have shown antioxidant properties. This characteristic could be extrapolated to suggest that this compound may possess similar activities, which could be beneficial in mitigating oxidative stress in biological systems.

Data Tables

The following table summarizes relevant findings regarding the biological activity of this compound and related compounds:

Q & A

Basic Research Questions

Q. 1.1. How does the molecular structure of 2-bromopentane influence its reactivity in nucleophilic substitution reactions?

The secondary alkyl halide structure of this compound introduces steric hindrance due to the methyl and ethyl groups adjacent to the bromine-bearing carbon. This hindrance reduces the likelihood of SN2 mechanisms (which require backside attack) and favors SN1 or elimination (E2) pathways. For example, in SN2 reactions, 1-bromopentane (primary) reacts faster than this compound due to reduced steric hindrance . Experimental verification involves kinetic studies, comparing reaction rates with nucleophiles like OH⁻ under controlled conditions .

Q. 1.2. What are the structural isomers of bromopentane, and how can they be distinguished analytically?

Bromopentane has three structural isomers: 1-bromopentane, this compound, and 3-bromopentane. These can be differentiated using spectroscopic methods:

- NMR : Chemical shifts of the bromine-bearing carbon (δ ~30–50 ppm for NMR) and splitting patterns in NMR.

- GC-MS : Retention times and fragmentation patterns vary due to branching .

Q. 1.3. What purification techniques are optimal for isolating this compound from reaction mixtures?

Fractional distillation is preferred due to its boiling point (116–117°C) . Purity can be confirmed via gas chromatography (GC) with flame ionization detection. For trace moisture removal, molecular sieves or drying agents like CaCl₂ are used .

Advanced Research Questions

Q. 2.1. How can computational tools predict feasible synthetic routes for this compound derivatives?

Q. 2.2. What experimental designs resolve contradictions in reported reaction outcomes (e.g., SN1 vs. E2 dominance)?

Controlled variables include:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor SN2, while polar protic solvents (e.g., ethanol) favor SN1/E2.

- Temperature : Higher temperatures promote elimination.

- Nucleophile strength : Strong nucleophiles (e.g., CN⁻) favor SN2, while weak ones (e.g., H₂O) favor SN1.

Kinetic isotope effects and Hammett plots can further elucidate mechanisms .

Q. 2.3. How does steric hindrance in this compound affect stereoselectivity in elimination reactions?

In E2 reactions, Zaitsev’s rule predicts the major product as the more substituted alkene. For this compound, dehydrohalogenation yields 1-pentene (minor) and 2-pentene (major). Stereoelectronic factors (e.g., anti-periplanar geometry) and transition-state analysis using computational models (e.g., DFT) refine predictions .

Q. 2.4. What strategies mitigate environmental risks when using this compound in large-scale research?

- Waste disposal : Follow REACH regulations; avoid aquatic release due to toxicity (H411 hazard) .

- Substitution : Explore greener alternatives (e.g., ionic liquids) for solvent applications.

- Containment : Use fume hoods and closed systems to prevent vapor exposure .

Q. 2.5. How can kinetic studies reconcile discrepancies between theoretical and experimental reaction rates?

- Eyring equation : Compare activation parameters (ΔH‡, ΔS‡) derived experimentally vs. computationally.

- Isotopic labeling : -labeled nucleophiles track mechanistic pathways.

- Microkinetic modeling : Integrate quantum mechanics/molecular mechanics (QM/MM) simulations with experimental data .

Q. Methodological Guidelines

Q. 3.1. Best practices for reporting this compound synthesis in publications

- Experimental section : Detail reaction conditions (solvent, temperature, catalyst), purification steps, and characterization data (NMR, GC-MS).

- Supporting information : Include raw spectral data and computational input files for reproducibility .

Q. 3.2. Addressing conflicting data in literature reviews

- Meta-analysis : Compare studies using standardized metrics (e.g., turnover frequency, yield).

- Error analysis : Evaluate measurement uncertainties and instrumental limitations (e.g., GC detection thresholds) .

特性

IUPAC Name |

2-bromopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-3-4-5(2)6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAJYTCRJPCZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870456 | |

| Record name | Pentane, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromopentane appears as a colorless to yellow-colored liquid with a strong odor. Flash point 90 °F. Slightly denser than water and insoluble in water. Vapors heavier than air. May irritate skin and eyes. In high concentrations the vapors may be narcotic., Colorless to yellow liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

243 °F at 760 mmHg (USCG, 1999) | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

69 °F (USCG, 1999) | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.208 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

21.3 [mmHg] | |

| Record name | 2-Bromopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-81-3 | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

-140 °F (USCG, 1999) | |

| Record name | 2-BROMOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。